molecular formula C17H14N2O2 B022667 Dehydrocyclopeptine CAS No. 31965-37-4

Dehydrocyclopeptine

Cat. No. B022667
CAS RN: 31965-37-4
M. Wt: 278.3 g/mol
InChI Key: FYVKHLSOIIPVEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dehydrocyclopeptine synthesis involves several key steps, starting with the transformation of cyclopeptine into this compound. This transformation is catalyzed by cyclopeptine dehydrogenase, which facilitates the reversible conversion between cyclopeptine and this compound, highlighting the enzyme's role in benzodiazepine alkaloids metabolism (Aboutabl et al., 1976). Additionally, the dehydrogenation process involves the removal of two hydrogen atoms, emphasizing the enzyme's stereospecificity in selecting the naturally occurring isomer of cyclopeptine for the transformation (Aboutabl et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound is intricately related to its synthesis and the biochemical pathways it participates in. The enzyme-mediated transformations it undergoes highlight the importance of molecular orientation and the specific removal of hydrogen atoms in achieving the desired structural changes. These processes not only reveal the detailed stereochemistry involved but also the potential for synthesizing related compounds through similar enzymatic pathways.

Chemical Reactions and Properties

This compound's chemical reactions and properties are closely tied to its molecular structure. The enzyme this compound epoxidase plays a critical role in transforming this compound into cyclopenin, indicating a mixed function oxygenation reaction that requires molecular oxygen and various cosubstrates (Voigt & Luckner, 1977). This transformation is essential for understanding the biochemical pathways and the synthesis of cyclopenin, highlighting the enzyme's specificity and the chemical properties of this compound.

Scientific Research Applications

  • Doxycycline Alters Metabolism and Proliferation of Human Cell Lines (2013): Research demonstrates that doxycycline, at commonly used concentrations in biomedical research, can shift metabolism towards a more glycolytic phenotype and slow proliferation in human cell lines (Ahler et al., 2013).

  • Cyclopeptine Dehydrogenase in Penicillium Cyclopium (1975): This enzyme in Penicillium cyclopium fungus is involved in the reversible transformation of intermediates in cyclopenin biosynthesis, which is crucial in alkaloid metabolism during alkaloid production (Aboutabl & Luckner, 1975).

  • Dehydrocyclopeptine Epoxidase from Penicillium Cyclopium (1977): This study highlights the transformation of this compound into cyclopenin, a process that is important for Fe2+, SH-groups, and flavins (Voigt & Luckner, 1977).

  • Ribosomal Synthesis of Dehydroalanine-Containing Peptides (2006): This research presents a method for ribosomal synthesis of dehydroalanine-containing peptides, which has potential applications in drug development and analytical tools (Seebeck & Szostak, 2006).

  • Oral Dehydroepiandrosterone in Physiologic Doses (1993): This study investigates the immunomodulatory effect of dehydroepiandrosterone supplementation in postmenopausal women, possibly explaining its antioncogenic effects (Casson et al., 1993).

  • Stereochemical Aspects of the Conversion of Cyclopeptine into this compound (1976): This research focuses on the enzymatic conversion of cyclopeptine into this compound, highlighting the removal of the 10-pro S hydrogen atom (Aboutabl et al., 1976).

Mechanism of Action

Target of Action

The primary target of Dehydrocyclopeptine is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This compound acts as a GABA modulator , affecting the function of GABA-A receptors . GABA-A receptors are key components of the inhibitory signaling in the brain, and their modulation can have significant effects on neuronal activity.

Mode of Action

This compound interacts with the GABA-A receptors at allosteric sites . Allosteric sites are locations on the receptor that are separate from the primary active site, and their modulation can alter the receptor’s response to its primary ligand. In the case of GABA-A receptors, this compound increases the opening frequency of GABA-activated chloride channels . This leads to an increase in the inhibitory effect of GABA, resulting in decreased neuronal excitability.

Biochemical Pathways

The modulation of GABA-A receptors by this compound affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. By increasing the opening frequency of GABA-activated chloride channels, this compound enhances the inhibitory effect of GABA. This can lead to a decrease in neuronal excitability, which may have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

The metabolism of benzodiazepines typically involves hepatic oxidation and glucuronidation, and the metabolites are usually excreted in the urine .

Result of Action

The primary result of this compound’s action is the enhancement of GABAergic inhibitory neurotransmission. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity, such as seizures and anxiety disorders . Additionally, this compound has been found to inhibit protein synthesis in cancer cells, inducing apoptosis and effectively inhibiting tumor growth .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- are largely defined by its interactions with various biomolecules. It has been found to interact with gamma-aminobutyric acid (GABA) receptors, acting as a modulator . This interaction can influence the opening frequency of GABA-activated chloride channels, which can have significant effects on biochemical reactions .

Cellular Effects

In terms of cellular effects, 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- has been shown to have potent anticancer activity . It can inhibit the growth of cancer cells by blocking the formation of polysomes, thereby inhibiting protein synthesis within the cell . This can lead to the activation of apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- involves its binding interactions with biomolecules and its effects on gene expression. It has been found to effectively inhibit the expression of the oncogene c-Myc, without affecting its transcription . This suggests that it exerts its effects at the level of translation, further supporting its role as a protein synthesis inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl- have been observed to change over time. It has been shown to effectively inhibit tumor growth in NCI-H522 lung cancer xenograft models .

properties

IUPAC Name

3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKHLSOIIPVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953851
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31965-37-4
Record name Dehydrocyclopeptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31965-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocyclopepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological origin of Dehydrocyclopeptine and what other related compounds are produced by the same organism?

A1: this compound is a benzodiazepine alkaloid produced by certain fungal species, notably Penicillium cyclopium. This fungus produces a series of related benzodiazepines and quinoline alkaloids, including cyclopeptine, cyclopenin, cyclopenol, viridicatin, and viridicatol. These compounds are thought to share a common biosynthetic pathway. [, ]

Q2: How is this compound biosynthesized?

A2: Research suggests that this compound biosynthesis begins with the amino acids phenylalanine and anthranilic acid. These precursors, along with a methyl group from methionine, likely form an enzyme-bound intermediate. This intermediate undergoes cyclization to form cyclopeptine. Cyclopeptine is then converted to this compound by the enzyme cyclopeptine dehydrogenase in a reaction requiring NAD+ as a cofactor. [, ]

Q3: What is the structural relationship between this compound and Cyclopeptine?

A3: this compound is the 3,10-trans-dehydro derivative of cyclopeptine. This means that this compound possesses a double bond between the 3 and 10 positions of the benzodiazepine ring system, while cyclopeptine has a single bond at that position. []

Q4: What is the first reported NMR data for this compound?

A4: The first full 1H and 13C NMR assignments for this compound were reported in 2018 by Abdelhadi et al. during their investigation of bioactive alkaloids from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759. []

Q5: Has this compound been investigated for any specific biological activities?

A5: While this compound itself has not been extensively studied for its biological activity, it is a known intermediate in the biosynthesis of cyclopenin and cyclopenol. Cyclopenin, in particular, has been shown to exhibit potent influenza neuraminidase inhibition activity. [, ]

Q6: Are there any synthetic routes to produce this compound?

A6: While this compound is naturally produced, a new synthesis of 1,4-benzodiazepine-2,5-diones, including a key intermediate for this compound synthesis, has been achieved using dry HCl gas in DMF. [] This synthetic route could potentially provide access to this compound and facilitate further investigation of its properties.

Q7: What analytical techniques are commonly employed to identify and characterize this compound?

A7: this compound can be identified and characterized using a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. [, ]
  • High-resolution electrospray ionization mass spectrometry (HRESIMS): Determines the mass-to-charge ratio of ions with high accuracy, enabling the determination of the molecular formula. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their retention time and mass spectra. []

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